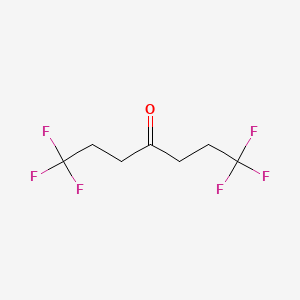
1,1,1,7,7,7-Hexafluoro-4-heptanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
1,1,1,7,7,7-Hexafluoro-4-heptanone has been utilized in the field of crystallography. A study by Kopf et al. (1995) demonstrated its use in the X-ray analysis of an α-L-altropyranose derivative. The compound was employed for co-crystallization, yielding well-shaped monoclinic prisms suitable for single-crystal X-ray investigations, offering insights into the ring conformation of the L-altropyranose derivative (Kopf, Sheldrick, Reinke, Rentsch, & Miethchen, 1995).
Hydrogen Bonding Studies
In a study by Kiehlmann et al. (1973), 1,1,1,7,7,7-Hexafluoro-4-heptanone was used in investigating hydrogen bonding in various ketones. The research focused on proton and fluorine NMR measurements, providing insights into the strength of intramolecular and intermolecular hydrogen bonds in these compounds (Kiehlmann, Menon, & Mcgillivray, 1973).
Ferroelectric Behavior in Polymers
Jayasuriya et al. (1995) explored the ferroelectric properties of fluorinated polyurethanes. They used derivatives of 1,1,1,7,7,7-Hexafluoro-4-heptanone to synthesize fluorinated polyurethanes and studied their remanent polarization and coercive field. This research contributes to understanding the applications of fluorinated compounds in ferroelectric materials (Jayasuriya, Tasaka, Shouko, & Inagaki, 1995).
Optical Rotatory Properties
Research by Ohta (1986) investigated the effects of solvents on the optical rotatory properties of certain heptanones, including 1,7-diaryl-5-hydroxy-3-heptanones. The study provided insights into the behavior of these compounds in different solvents, contributing to the understanding of their optical activity (Ohta, 1986).
Synthesis of Fluorinated Compounds
In a study on the synthesis of fluorinated compounds, Sevenard et al. (2006) developed a method to synthesize 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione. The research focused on a preparative scale synthesis, offering insights into the tautomeric features of this fluorinated compound in various solvents (Sevenard, Kazakova, Chizhov, & Röschenthaler, 2006).
Chemical Reactions in Solvents
Wang et al. (2014) utilized a related compound, hexafluoro-2-propanol, as a solvent and catalyst in the Pictet–Spengler reaction. This study underscores the role of fluorinated solvents in facilitating chemical reactions (Wang, Shen, & Qu, 2014).
Atmospheric Chemistry
Atkinson et al. (2000) conducted a study on the atmospheric chemistry of heptanones, including 2-heptanone. This research is crucial for understanding the environmental impact and behavior of these compounds in the atmosphere (Atkinson, Tuazon, & Aschmann, 2000).
Safety and Hazards
Handling 1,1,1,7,7,7-Hexafluoro-4-heptanone requires precautions. It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .
Propriétés
IUPAC Name |
1,1,1,7,7,7-hexafluoroheptan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFTZMAAXHUNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,7,7,7-Hexafluoro-4-heptanone | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


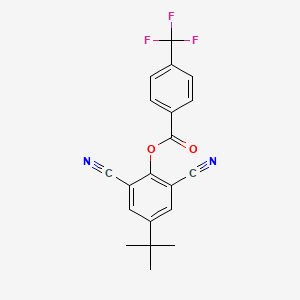

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2792585.png)
![3-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B2792586.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)
![N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2792590.png)


![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)
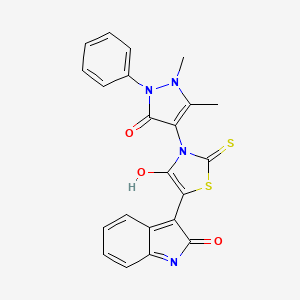
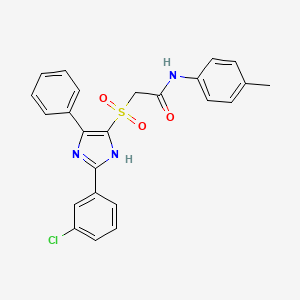
![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)
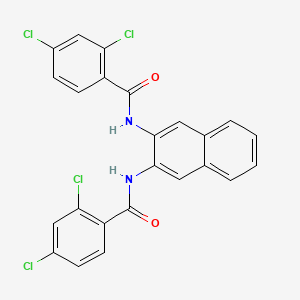
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)